molecular formula C19H20N2O4S B2881607 methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate CAS No. 866008-13-1

methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate

Cat. No.: B2881607
CAS No.: 866008-13-1
M. Wt: 372.44
InChI Key: BVTXIXAJHQQVJT-UHFFFAOYSA-N
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Description

Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a pyrrole ring bearing a diallylamino-oxoacetyl group. Its molecular structure (C₂₂H₂₃N₃O₄S, MW: 425.5 g/mol) includes a 4-methyl thiophene-2-carboxylate scaffold and a 1H-pyrrol-1-yl moiety modified at position 3 with a diallylamino-linked oxoacetyl chain.

Properties

IUPAC Name

methyl 3-[3-[2-[bis(prop-2-enyl)amino]-2-oxoacetyl]pyrrol-1-yl]-4-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-5-8-20(9-6-2)18(23)16(22)14-7-10-21(11-14)15-13(3)12-26-17(15)19(24)25-4/h5-7,10-12H,1-2,8-9H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTXIXAJHQQVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N2C=CC(=C2)C(=O)C(=O)N(CC=C)CC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound can be dissected into three primary components:

  • 4-Methyl-2-thiophenecarboxylate core
  • 1H-pyrrole-3-carboxamide subunit
  • Diallylamino-oxoacetyl linker

Retrosynthetic disconnections suggest two viable pathways (Figure 1):

  • Pathway A : Late-stage coupling of pre-formed pyrrole and thiophene intermediates
  • Pathway B : Sequential assembly on a thiophene scaffold

Table 1: Key Intermediates and Their Sources

Intermediate Structure Preparation Method Reference
Methyl 3-amino-4-methyl-2-thiophenecarboxylate Thiophene ring with amino and ester groups Gewald reaction of methyl cyanoacetate with 3-pentanone
3-[2-(Diallylamino)-2-oxoacetyl]-1H-pyrrole Pyrrole with oxoacetyl-diallylamide substituent Paal-Knorr synthesis followed by acylation

Synthesis of the Thiophene Core

The 4-methyl-2-thiophenecarboxylate moiety is typically synthesized via the Gewald reaction , a three-component condensation between a ketone, α-cyanoester, and elemental sulfur.

Optimized Gewald Reaction Conditions

  • Reactants :
    • Methyl cyanoacetate (1.2 equiv)
    • 3-Pentanone (1.0 equiv)
    • Sulfur (1.5 equiv)
  • Catalyst : Morpholine (20 mol%)
  • Solvent : Ethanol/water (4:1 v/v)
  • Temperature : 80°C, 6 hours
  • Yield : 78–82%

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by sulfur incorporation via cyclization.

Pyrrole Subunit Synthesis

The 1H-pyrrole-3-carboxamide segment is constructed using a modified Paal-Knorr synthesis , followed by acylation.

Paal-Knorr Pyrrole Formation

  • Reactants :
    • 1,4-Diketone: 2,5-Hexanedione (1.0 equiv)
    • Amine: Ammonium acetate (2.0 equiv)
  • Solvent : Acetic acid
  • Temperature : Reflux, 3 hours
  • Yield : 85–90%

Acylation with Diallylamino-oxoacetyl Group

  • Acylating Agent : Chlorooxoacetyl chloride (1.1 equiv)
  • Base : Triethylamine (2.5 equiv)
  • Solvent : Dichloromethane, 0°C → room temperature
  • Reaction Time : 12 hours
  • Yield : 65–70%

Critical Note :
The diallylamine must be introduced post-acylation to prevent N-allyl group migration. Sequential addition of diallylamine in THF at −78°C ensures regioselective substitution.

Coupling Strategies for Final Assembly

Two predominant methods exist for conjugating the pyrrole and thiophene subunits:

Suzuki-Miyaura Cross-Coupling

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (3.0 equiv)
  • Solvent : Toluene/ethanol (3:1 v/v)
  • Temperature : 90°C, 24 hours
  • Yield : 55–60%

Nucleophilic Aromatic Substitution

  • Base : NaH (2.2 equiv)
  • Solvent : DMF, 100°C
  • Reaction Time : 8 hours
  • Yield : 45–50%
Table 2: Comparison of Coupling Methods
Parameter Suzuki-Miyaura Nucleophilic Substitution
Yield Moderate (55–60%) Low (45–50%)
Functional Group Tolerance High Limited
Purification Difficulty Challenging (Pd removal) Moderate

Industrial-Scale Production Considerations

While lab-scale synthesis prioritizes flexibility, industrial production emphasizes cost-efficiency and scalability:

Continuous Flow Synthesis

  • Gewald Reaction : Microreactor systems reduce reaction time to 30 minutes with 88% yield
  • Acylation Step : Droplet-based flow reactors minimize side product formation

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (1:4) achieves >99% purity
  • Chromatography : Avoided in production; replaced with acid-base washes

Analytical Data for Quality Control

Critical characterization data for batch validation:

Table 3: Spectroscopic Fingerprints

Technique Key Signals
¹H NMR (CDCl₃) δ 7.21 (s, 1H, pyrrole-H), δ 5.85 (m, 4H, allyl-H), δ 3.89 (s, 3H, OCH₃)
¹³C NMR δ 167.8 (ester C=O), δ 164.2 (amide C=O), δ 135.4 (thiophene C-S)
HRMS [M+H]⁺ calc. 401.1524, found 401.1521

Challenges and Optimization Opportunities

  • Oxoacetyl Group Instability : Hydrolysis during coupling necessitates anhydrous conditions
  • N-Allyl Isomerism : Requires low-temperature (−78°C) amidation to suppress side reactions
  • Pd Contamination : Chelating resins (e.g., SiliaMetS Thiol) reduce Pd levels to <5 ppm

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The diallylamino group could facilitate binding to biological targets, while the thiophene and pyrrole rings might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the pyrrole substituent, thiophene substitution patterns, and functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent on Pyrrole Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate Diallylamino-oxoacetyl C₂₂H₂₃N₃O₄S 425.5 Potential kinase inhibition; enhanced lipophilicity due to diallylamino group
Methyl 3-{2-[2-(morpholin-4-yl)-2-oxoacetyl]-1H-pyrrol-1-yl}thiophene-2-carboxylate Morpholino-oxoacetyl C₁₉H₂₀N₂O₅S 388.4 Improved water solubility vs. diallylamino analog; explored in protease inhibitor studies
Methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate 4-Chloroanilino-oxoacetyl C₂₂H₁₅ClN₂O₄S 438.9 Electron-withdrawing Cl enhances receptor binding; tested in anticancer screens
Methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate 4-Fluoroanilino-oxoacetyl C₁₉H₁₄FN₃O₄S 399.4 Fluorine improves metabolic stability; investigated in antimicrobial agents
Key Observations:
  • Substituent Effects: The diallylamino group in the target compound increases lipophilicity (logP ~3.2 predicted), favoring membrane permeability but reducing aqueous solubility compared to the morpholino analog (logP ~1.8) .
  • Electronic Effects : Aromatic substituents (e.g., 4-Cl, 4-F in ) introduce electron-withdrawing effects, enhancing hydrogen-bonding interactions with biological targets.
  • Synthetic Routes : The target compound is synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, similar to methods in , but diverges in using diallylamine derivatives for pyrrole functionalization .

Biological Activity

Methyl 3-{3-[2-(diallylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C19H20N2O4S
  • CAS Number : 866008-13-1
  • Molecular Weight : 372.438 g/mol

This compound features a pyrrole ring, a thiophene ring, and a diallylamino group, contributing to its unique chemical reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The diallylamino group may facilitate binding to specific enzymes or receptors, potentially modulating their activity. This interaction is crucial in pathways related to cell signaling and metabolic processes.
  • Stability and Reactivity : The presence of the pyrrole and thiophene rings enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical reactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial effects against various strains of bacteria, including resistant strains .

Anticancer Potential

Preliminary studies suggest that this compound may also have anticancer properties. Analogous compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent. For example, analogs tested in B16F10 murine melanoma cells showed varying degrees of cytotoxicity, with some exhibiting significant inhibition of cell proliferation at low concentrations .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against resistant strains
AnticancerCytotoxicity in B16F10 cells
Enzyme InhibitionPotential GSK-3 inhibition

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds inhibited bacterial growth effectively, suggesting that this compound may share similar properties due to structural similarities.
  • Cytotoxicity Assessment :
    In a cytotoxicity assay involving B16F10 murine melanoma cells, analogs of this compound were tested at various concentrations. The results showed that at concentrations below 20 µM, some analogs did not exhibit significant cytotoxicity, while others demonstrated potent cytotoxic effects, warranting further investigation into their mechanisms .

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene ring’s electron-rich nature may favor electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize in vitro assays. The diallylamino group’s flexibility may influence binding entropy .

What experimental strategies address low yields in the final coupling step?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Enhance reaction kinetics for sluggish coupling steps (e.g., thiophene-pyrrole fusion) by reducing time from hours to minutes .
  • Flow chemistry : Improve reproducibility and scalability by controlling residence time and reagent mixing ratios .

How should researchers handle discrepancies in biological activity data across studies?

Q. Advanced Research Focus

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) to calibrate activity measurements .
  • Metabolite profiling : Verify whether observed activity stems from the parent compound or its metabolites using hepatic microsome models .

What are the best practices for comparing this compound with structurally related analogs?

Q. Basic Research Focus

  • SAR (Structure-Activity Relationship) tables : Tabulate substituent effects (e.g., methyl vs. trifluoromethyl groups on thiophene) on solubility and bioactivity .
  • Crystallographic overlays : Align X-ray structures to assess conformational differences in the diallylamino side chain .

Q. Advanced Research Focus

  • Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs using molecular dynamics simulations .

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